![molecular formula C8H4ClF3O3 B1356667 3-Chloro-5-(trifluoromethoxy)benzoic acid CAS No. 433926-46-6](/img/structure/B1356667.png)
3-Chloro-5-(trifluoromethoxy)benzoic acid
Overview
Description
“3-Chloro-5-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative with a molecular weight of 240.57 . It is a solid at ambient temperature . The IUPAC name for this compound is 3-chloro-5-(trifluoromethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-(trifluoromethoxy)benzoic acid” is 1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) . This indicates that the molecule consists of a benzoic acid group with a chlorine atom and a trifluoromethoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethoxy)benzoic acid” is a solid at ambient temperature . It has a boiling point of 65-68°C .Scientific Research Applications
Proteomics Research
“3-Chloro-5-(trifluoromethoxy)benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structure, in the study of protein-protein interactions, or in the identification of novel proteins.
Synthesis of Bradykinin B1 Receptor Antagonists
The compound has been mentioned in the synthesis and structure-activity relationship (SAR) studies of bradykinin B1 receptor antagonists . Bradykinin B1 receptors are involved in many physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis. Antagonists of these receptors could have potential therapeutic applications.
Study of Acyl Migration Reactions
“3-Chloro-5-(trifluoromethoxy)benzoic acid” has been used in the study of internal acyl migration reactions . Acyl migration is a common reaction in organic chemistry and biochemistry, and understanding this process can have implications for the synthesis of complex organic molecules and for the metabolism of lipids and other biological molecules.
properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXQRRFQLRUCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590670 | |
Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethoxy)benzoic acid | |
CAS RN |
433926-46-6 | |
Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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